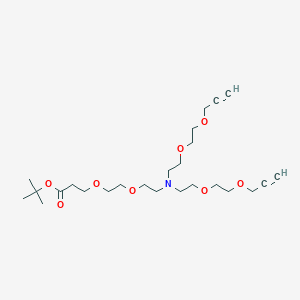
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Vue d'ensemble
Description
3-O-Methylfluorescein phosphate cyclohexylammonium salt, also known as FluoMini-TM or FM1-43, is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules . Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms .
Synthesis Analysis
3-O-Methylfluorescein is an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Molecular Structure Analysis
The molecular formula of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is C27H28NO8P . It has a molecular weight of 525.49 .Chemical Reactions Analysis
3-O-Methylfluorescein Phosphate Cyclohexylammonium Salt is used in fluorimetric studies . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Physical And Chemical Properties Analysis
3-O-Methylfluorescein phosphate cyclohexylammonium salt has a molecular weight of 525.49 . The storage temperature for this compound is -20°C .Applications De Recherche Scientifique
Enzyme Studies
3-O-Methylfluorescein phosphate cyclohexylammonium salt has been utilized in various enzyme studies. For instance, Huang and Askari (1975) demonstrated that 3-O-methylfluorescein phosphate is a substrate for the K+-dependent phosphatase associated with Na+,K+-ATPase, suggesting its use in enzyme assays for tissues with low activities (Huang & Askari, 1975). Additionally, Hill, Summer, and Waters (1968) developed an automated fluorometric procedure for measuring alkaline phosphatase activity using 3-O-methylfluorescein phosphate (Hill, Summer, & Waters, 1968).
Biological Chemistry
This compound also finds its application in biological chemistry. For example, Freire et al. (2002) reported that 3-O-methylfluorescein phosphate hydrolysis, catalyzed by erythrocyte Ca2+-ATPase, can be used as a continuous fluorescent marker to evaluate reaction cycles of plasma membrane Ca2+-ATPases (Freire et al., 2002).
Structural Chemistry
In structural chemistry, compounds like cyclohexylammonium phosphate have been studied for their molecular structures and properties. Jerzykiewicz and Lis (1998) analyzed the crystal structures of cyclohexylammonium salts in different configurations (Jerzykiewicz & Lis, 1998).
Bioorganic Synthesis
Cyclohexylammonium salts, closely related to 3-O-Methylfluorescein phosphate cyclohexylammonium salt, are used in bioorganic synthesis. Piantadosi, Chae, Ishaq, and Snyder (1972) reported the synthesis of acyl dihydroxyacetone phosphates and related derivatives using cyclohexylammonium salts (Piantadosi, Chae, Ishaq, & Snyder, 1972).
Molecular Biology
In molecular biology, cyclohexylammonium salts are utilized in the synthesis of nucleotide derivatives, as demonstrated by Thuong, Chassignol, and Barbier (1981), who synthesized deoxyribonucleoside-3′-aryl-β-cyanoethyl-phosphates using a cyclohexylammonium phosphate-based method (Thuong, Chassignol, & Barbier, 1981).
Biochemical Research
Various biochemical research studies have also incorporated cyclohexylammonium salts. For example, Srivastva and Farquhar (1984) studied the stability of model acyloxymethyl phosphates, which were isolated as cyclohexylammonium salts (Srivastva & Farquhar, 1984).
Fluorescence-Based Substrate Studies
Land and Jackim (1966) synthesized flavone 3-diphosphate, a stable and sensitive substrate for assaying phosphatase enzymes, which has similarities in function to 3-O-methylfluorescein phosphate (Land & Jackim, 1966).
Propriétés
IUPAC Name |
cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPHZMRXIHOGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657460 | |
| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methylfluorescein phosphate cyclohexylammonium salt | |
CAS RN |
21233-09-0 | |
| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)



![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)


